molecular formula C19H23N3O3S B2978327 1-(3-oxo-3-(7-(o-tolyl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1705508-45-7

1-(3-oxo-3-(7-(o-tolyl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2978327
CAS No.: 1705508-45-7
M. Wt: 373.47
InChI Key: HVIYUOORXMAJJB-UHFFFAOYSA-N
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Description

1-(3-oxo-3-(7-(o-tolyl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring fused with a thiazepane ring, which is further substituted with an o-tolyl group. The presence of these functional groups and rings makes it a molecule of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

1-[3-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-3-oxopropyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-14-4-2-3-5-15(14)16-6-9-21(12-13-26-16)18(24)8-11-22-10-7-17(23)20-19(22)25/h2-5,7,10,16H,6,8-9,11-13H2,1H3,(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIYUOORXMAJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-oxo-3-(7-(o-tolyl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, which is then fused with the pyrimidine ring. Key steps include:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the o-Tolyl Group:

    Formation of the Pyrimidine Ring: The final step involves the construction of the pyrimidine ring through condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(3-oxo-3-(7-(o-tolyl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3-oxo-3-(7-(o-tolyl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-oxo-3-(7-(o-tolyl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.

    Thiazepane Derivatives: Compounds with a thiazepane ring are known for their pharmacological properties.

    Pyrimidine Derivatives: Pyrimidine-based compounds are widely studied for their therapeutic potential.

Uniqueness

1-(3-oxo-3-(7-(o-tolyl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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